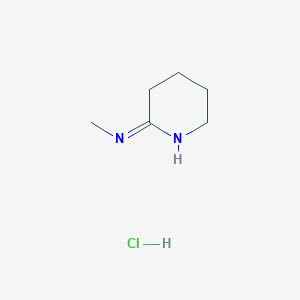

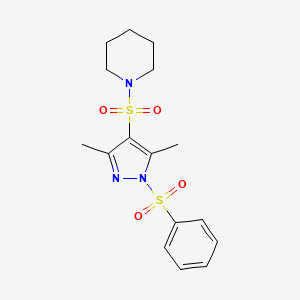

N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

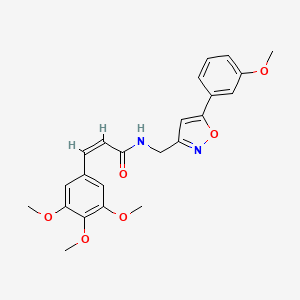

The compound N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss analogues and structurally related compounds which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have been synthesized and studied for their inhibitory properties on plasma amine oxidase, which could suggest potential biological activities for N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride as well .

Synthesis Analysis

The synthesis of related compounds involves multiple reaction pathways, including condensation, reaction with Grignard reagents followed by dehydration, and aminomethylation of olefins . These methods could potentially be adapted for the synthesis of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride, considering the structural similarities. The identity and purity of the synthesized compounds are confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of compounds similar to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride has been investigated using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations . These studies provide detailed information on vibrational modes, geometrical parameters, and electronic properties, which are crucial for understanding the behavior of the compound under study .

Chemical Reactions Analysis

The hydroboration of N-substituted tetrahydropyridines, which are structurally related to the compound of interest, has been explored, yielding various products depending on the substitution pattern . This reaction and the resulting stereochemistry are characterized by spectral data, including IR, NMR, and MS, which could be relevant when considering the reactivity of N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-methyl-3,4,5,6-tetrahydropyridin-2-amine hydrochloride have been calculated and measured. These include molecular stability, charge distribution, dipole moment, polarizability, and hyperpolarizability . Such properties are essential for predicting the behavior of the compound in various environments and could be indicative of its potential pharmaceutical applications .

Applications De Recherche Scientifique

Neuroprotective and Antiaddictive Applications

One area of interest is the study of compounds with similar structures, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for its selective toxicity to substantia nigra in primates, resembling Parkinson's disease. This compound's study has led to developing an animal model for Parkinson's disease, highlighting its value in neurodegenerative research (Langston, Langston, & Irwin, 1984). Further, the endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which is structurally related and present in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activity in animal models, indicating a vast potential for therapeutic applications in central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Environmental Impact on Neurodegenerative Diseases

Research has also focused on the environmental origins of neurodegenerative diseases, where compounds like MPTP play a significant role. It suggests that early-life environmental exposures could be crucial in the etiology of conditions such as Parkinson's and Alzheimer's diseases, with a minority of cases being of purely genetic origin (Landrigan et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N-methylpiperidin-2-imine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c1-7-6-4-2-3-5-8-6;/h2-5H2,1H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXDIBRLVHFJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)

![3,4,5,6-tetrachloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2524733.png)

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)